(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt)
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Overview
Description
(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is a crucial intermediate in the metabolism of fatty acids and plays a significant role in various biochemical pathways, including lipid biosynthesis and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) typically involves the esterification of linoleic acid with coenzyme A. The reaction is catalyzed by enzymes such as acyl-CoA synthetase, which facilitates the formation of the thioester bond between the fatty acid and coenzyme A .
Industrial Production Methods
Industrial production of (9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) often involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, leading to efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into hydroperoxides and other oxidized derivatives.
Reduction: The compound can be reduced to form saturated fatty acyl-CoA derivatives.
Substitution: It can participate in substitution reactions where the coenzyme A moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and peroxides under aerobic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acyl-CoA.
Substitution: Derivatives with different functional groups replacing the coenzyme A moiety.
Scientific Research Applications
(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) has diverse applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study fatty acid metabolism.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Mechanism of Action
The compound exerts its effects by participating in the β-oxidation pathway, where it is broken down to generate acetyl-CoA, which enters the citric acid cycle to produce energy. It also serves as a substrate for the synthesis of complex lipids and signaling molecules. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and acyl-CoA oxidase .
Comparison with Similar Compounds
Similar Compounds
- (9Z,12Z-octadecadienoyl) Coenzyme A (sodium salt)
- (9Z,12Z-octadecadienoyl) Coenzyme A (potassium salt)
- (9Z,12Z-octadecadienoyl) Coenzyme A (calcium salt)
Uniqueness
(9Z,12Z-octadecadienoyl) Coenzyme A (ammonium salt) is unique due to its specific ammonium counterion, which can influence its solubility and reactivity compared to other salts. This uniqueness makes it particularly suitable for certain biochemical assays and industrial applications .
Properties
Molecular Formula |
C39H69N8O17P3S |
---|---|
Molecular Weight |
1047.0 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9E,12E)-octadeca-9,12-dienethioate;azane |
InChI |
InChI=1S/C39H66N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;/h8-9,11-12,26-28,32-34,38,49-50H,4-7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);1H3/b9-8+,12-11+; |
InChI Key |
RVLVTOOPASSKFF-NNNYMDSFSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N |
Origin of Product |
United States |
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